molecular formula C25H43NO2 B14277305 Hexadecyl 4-(dimethylamino)benzoate CAS No. 125628-90-2

Hexadecyl 4-(dimethylamino)benzoate

Cat. No.: B14277305
CAS No.: 125628-90-2
M. Wt: 389.6 g/mol
InChI Key: AKVJVOHFBWDVFW-UHFFFAOYSA-N
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Description

Hexadecyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoic acid esters. It is characterized by a hexadecyl chain attached to the 4-position of a benzoic acid moiety, which also contains a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 4-(dimethylamino)benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with hexadecanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. The final product is typically obtained through distillation and purification steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the formulation of cosmetics, sunscreens, and UV-curable coatings.

Mechanism of Action

The mechanism of action of Hexadecyl 4-(dimethylamino)benzoate involves its interaction with biological membranes. The hexadecyl chain allows the compound to integrate into lipid bilayers, while the dimethylamino group can interact with polar head groups of phospholipids. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound can act as a UV filter by absorbing and dissipating UV radiation, protecting underlying tissues from damage .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl group instead of a hexadecyl chain.

    Methyl 4-(dimethylamino)benzoate: Contains a methyl group instead of a hexadecyl chain.

    Butyl 4-(dimethylamino)benzoate: Features a butyl group in place of the hexadecyl chain.

Uniqueness

Hexadecyl 4-(dimethylamino)benzoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surfactant systems. Its ability to act as a UV filter also sets it apart from shorter-chain analogs .

Properties

CAS No.

125628-90-2

Molecular Formula

C25H43NO2

Molecular Weight

389.6 g/mol

IUPAC Name

hexadecyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C25H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(21-19-23)26(2)3/h18-21H,4-17,22H2,1-3H3

InChI Key

AKVJVOHFBWDVFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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